3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide
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Overview
Description
3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide is a chemical compound with the molecular formula C10H8BrClFNO and a molecular weight of 292.53 g/mol . It is characterized by the presence of bromine, chlorine, cyclopropyl, and fluorobenzamide groups, making it a unique and versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide typically involves the following steps:
Chlorination: The addition of a chlorine atom to the benzene ring.
Cyclopropylation: The attachment of a cyclopropyl group to the nitrogen atom.
Fluorination: The incorporation of a fluorine atom into the benzene ring.
Amidation: The formation of the amide bond between the benzene ring and the cyclopropyl group.
These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions and optimize production efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to achieve the desired purity levels.
Quality Control: Rigorous testing and analysis to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: Where one or more atoms in the compound are replaced by other atoms or groups.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons, respectively.
Hydrolysis: The breakdown of the compound in the presence of water.
Common Reagents and Conditions
Substitution Reactions: Often involve nucleophiles or electrophiles under mild to moderate conditions.
Oxidation Reactions: Typically use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Usually conducted in acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating their functions.
Interact with Receptors: Modulating cellular signaling pathways.
Affect Gene Expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloropyridine-2-carbonitrile: Shares similar halogenation patterns but differs in the presence of a nitrile group.
3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide: Similar in structure but may have different functional groups or substitutions.
Uniqueness
This compound stands out due to its unique combination of bromine, chlorine, cyclopropyl, and fluorobenzamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClFNO/c11-6-3-4-7(12)8(9(6)13)10(15)14-5-1-2-5/h3-5H,1-2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVKXQDTXURLIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2F)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClFNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.53 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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